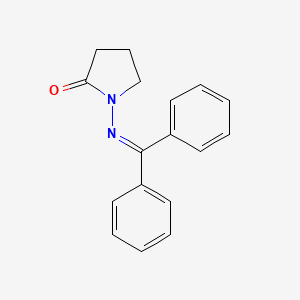

1-((Diphenylmethylene)amino)pyrrolidin-2-one

カタログ番号 B1338712

CAS番号:

79289-48-8

分子量: 264.32 g/mol

InChIキー: FUTKYPVWTIJNDA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

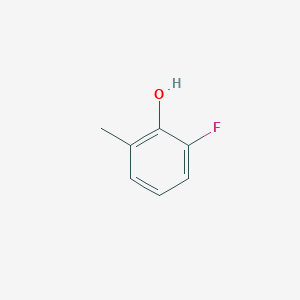

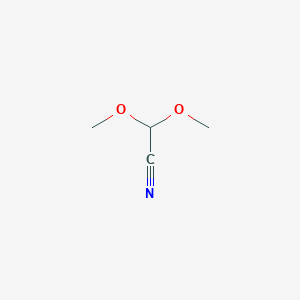

“1-((Diphenylmethylene)amino)pyrrolidin-2-one” is a chemical compound with the IUPAC name 1-[(diphenylmethylene)amino]-2-pyrrolidinone . It has a molecular weight of 264.33 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “1-((Diphenylmethylene)amino)pyrrolidin-2-one” contains a total of 38 bonds; 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 hydrazone .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 264.33 .科学的研究の応用

1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones

- Application Summary: This research developed a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .

- Methods of Application: The method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- Results: The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .

2. Pyrrolidine in Drug Discovery

- Application Summary: The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

3. HIV Inhibitors

- Application Summary: Pyrrolone derivatives have been used in the synthesis of HIV inhibitors .

- Methods of Application: The synthesis involves the use of a 3-hydroxy-1,5-dihydro-pyrrol-2-one moiety as a developmental derivative of 2-hydroxy-3-heteroaryl acrylic acid inhibitors (HHAAs) .

- Results: The cyclic modification of the chelating entity of HHAA provided a favorable configuration for the coordination of two metal ions in HIV, which improved not only enzymatic activity but also the biological profile of drug candidates .

4. Synthesis of Various Alkaloids

- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

- Methods of Application: The synthesis involves the use of pyrrolidin-2-ones .

- Results: The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

5. Selective Synthesis of Pyrrolidin-2-ones

- Application Summary: This research presents a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .

- Methods of Application: The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

- Results: Either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .

6. Antimicrobial Activity

- Application Summary: Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

- Methods of Application: The synthesis involves the use of pyrrolidin-2-ones .

- Results: A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .

特性

IUPAC Name |

1-(benzhydrylideneamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-16-12-7-13-19(16)18-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTKYPVWTIJNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515291 |

Source

|

| Record name | 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Diphenylmethylene)amino)pyrrolidin-2-one | |

CAS RN |

79289-48-8 |

Source

|

| Record name | 1-[(Diphenylmethylidene)amino]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

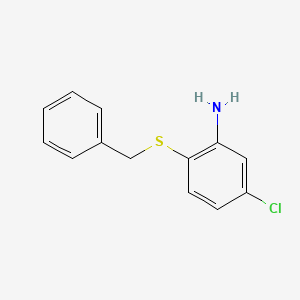

2-(Benzylthio)-5-chloroaniline

74462-18-3

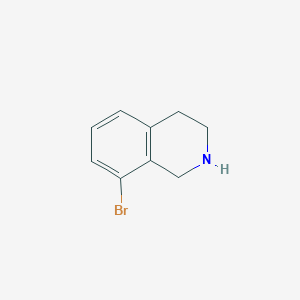

2-{[(2-Aminophenyl)methoxy]methyl}aniline

74808-61-0

2-[(2,4-Dimethylphenoxy)methyl]oxirane

20217-04-3

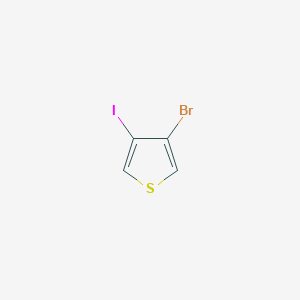

3-Bromo-4-iodothiophene

73882-41-4

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)